3-(cyclooctylamino)-6-methyl-2H-1,2,4-triazin-5-one
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Overview
Description
3-(cyclooctylamino)-6-methyl-2H-1,2,4-triazin-5-one is a heterocyclic compound that features a triazine ring substituted with a cyclooctylamino group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclooctylamino)-6-methyl-2H-1,2,4-triazin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclooctylamine with a suitable triazine precursor, such as 6-methyl-1,2,4-triazine-5-one, under acidic or basic conditions. The reaction is usually carried out in a solvent like ethanol or acetonitrile, and the temperature is maintained between 50-100°C to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(cyclooctylamino)-6-methyl-2H-1,2,4-triazin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran at low temperatures.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often with the aid of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups replacing the amino group.
Scientific Research Applications
3-(cyclooctylamino)-6-methyl-2H-1,2,4-triazin-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(cyclooctylamino)-6-methyl-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
3-(cyclohexylamino)-6-methyl-2H-1,2,4-triazin-5-one: Similar structure but with a cyclohexyl group instead of a cyclooctyl group.
3-(cyclopentylamino)-6-methyl-2H-1,2,4-triazin-5-one: Contains a cyclopentyl group instead of a cyclooctyl group.
Uniqueness
The uniqueness of 3-(cyclooctylamino)-6-methyl-2H-1,2,4-triazin-5-one lies in its cyclooctyl group, which imparts distinct steric and electronic properties compared to its analogs. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(cyclooctylamino)-6-methyl-2H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-9-11(17)14-12(16-15-9)13-10-7-5-3-2-4-6-8-10/h10H,2-8H2,1H3,(H2,13,14,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQUOPBNLZEJRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=NC1=O)NC2CCCCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=NC1=O)NC2CCCCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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